molecular formula C19H20N2O6S B11244649 ethyl 4-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

ethyl 4-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11244649
M. Wt: 404.4 g/mol
InChI Key: BVXXOWVODHSTHE-UHFFFAOYSA-N
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Description

ETHYL 4-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique benzoxazine structure, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE typically involves multiple steps. One common method includes the reaction of 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the attainment of high-purity products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazine derivatives, which can be further utilized in different applications depending on the introduced functional groups.

Scientific Research Applications

ETHYL 4-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in biological studies.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its benzoxazine core.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The benzoxazine ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 6-(ETHANESULFONYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXYLATE
  • ETHYL 6-CHLORO-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXYLATE
  • ETHYL 4-METHANESULFONYL-6-(2-METHOXY-2-OXOETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXYLATE

Uniqueness

ETHYL 4-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl 4-[(4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C19H20N2O6S/c1-3-26-19(23)13-8-10-14(11-9-13)20-18(22)17-12-21(28(2,24)25)15-6-4-5-7-16(15)27-17/h4-11,17H,3,12H2,1-2H3,(H,20,22)

InChI Key

BVXXOWVODHSTHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

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